molecular formula C19H18N2O2 B1617195 4,4'-Pentamethylenedioxydibenzonitrile CAS No. 7467-71-2

4,4'-Pentamethylenedioxydibenzonitrile

Cat. No.: B1617195
CAS No.: 7467-71-2
M. Wt: 306.4 g/mol
InChI Key: DHTURPCVCDUKBT-UHFFFAOYSA-N
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Description

4,4’-Pentamethylenedioxydibenzonitrile is an organic compound with the molecular formula C19H18N2O2 It is characterized by the presence of two benzonitrile groups connected by a pentamethylene bridge with dioxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Pentamethylenedioxydibenzonitrile typically involves the reaction of 4-cyanophenol with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated alkane, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 4,4’-Pentamethylenedioxydibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Pentamethylenedioxydibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-Pentamethylenedioxydibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-Pentamethylenedioxydibenzonitrile is not fully understood, but it is believed to interact with specific molecular targets through its nitrile and dioxo functionalities. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in research. The compound’s ability to undergo various chemical transformations also allows it to be used in the synthesis of derivatives with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dinitrobibenzyl: Similar in structure but with nitro groups instead of nitrile groups.

    4,4’-Methylenedioxydibenzonitrile: Similar structure with a methylene bridge instead of a pentamethylene bridge.

    4,4’-Dimethoxybenzophenone: Contains methoxy groups instead of nitrile groups.

Uniqueness

4,4’-Pentamethylenedioxydibenzonitrile is unique due to its pentamethylene bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[5-(4-cyanophenoxy)pentoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTURPCVCDUKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCCCOC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225649
Record name 4,4'-Pentamethylenedioxydibenzonitrile
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-71-2
Record name 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7467-71-2
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Record name 4,4'-Pentamethylenedioxydibenzonitrile
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Record name NSC400559
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Record name 4,4'-Pentamethylenedioxydibenzonitrile
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Record name 4,4'-pentamethylenedioxydibenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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